molecular formula C13H20O3 B3025392 Benzyloxyacetaldehyde diethyl acetal CAS No. 42783-78-8

Benzyloxyacetaldehyde diethyl acetal

Cat. No. B3025392
CAS RN: 42783-78-8
M. Wt: 224.3 g/mol
InChI Key: VTYTZCJKJNWMGA-UHFFFAOYSA-N
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Description

Benzyloxyacetaldehyde diethyl acetal is a non-natural aldehyde . It has a linear formula of C6H5CH2OCH2CH (OC2H5)2 . Its molecular weight is 224.30 g/mol .


Molecular Structure Analysis

The molecular structure of Benzyloxyacetaldehyde diethyl acetal is represented by the InChI string: 1S/C13H20O3/c1-3-15-13 (16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 . The SMILES string is: CCOC (COCc1ccccc1)OCC .


Chemical Reactions Analysis

Benzyloxyacetaldehyde diethyl acetal undergoes enantioselective Mukaiyama aldol reaction with silylketene acetal nucleophiles in the presence of C 2-symmetric bis (oxazolinyl)pyridine Cu (II) complex (catalyst) .


Physical And Chemical Properties Analysis

Benzyloxyacetaldehyde diethyl acetal has a boiling point of 99-100 °C/0.6 mmHg . Its density is 0.987 g/mL at 25 °C . The refractive index is n20/D 1.478 (lit.) .

Scientific Research Applications

Synthesis Methods

  • Acetal Synthesis from Aldehydes and Ketones : Acetals, including those similar to Benzyloxyacetaldehyde diethyl acetal, can be synthesized from aldehydes and ketones using trialkyl orthoformate and corresponding alcohol in the presence of bismuth triflate (Leonard et al., 2002).

  • Carbohydrate Benzylidene Acetals : Carbohydrate benzylidene and p-methoxybenzylidene acetals can be prepared using benzaldehyde diethyl acetal, indicating its use in complex carbohydrate-related syntheses (Ferro et al., 1988).

Chemical Reactions

  • Reaction with Bases : α,α-Dichloro-β-oxoaldehyde diethyl acetals react with bases to form carboxylic acids or esters and dichloroacetaldehyde diethyl acetal carbanion, showcasing its reactivity and potential in organic synthesis (Guseinov, 1998).

  • Synthesis of 2-Tetralone : 4-Aryl-2-hydroxybutanal diethyl acetal undergoes a reaction with titanium tetrachloride to form 2-tetralone, highlighting a method for synthesizing complex organic compounds (Hon & Devulapally, 2009).

  • Aldol Addition Catalysis : In catalytic processes, benzyloxyacetaldehyde is used in aldol reactions with difluoroketene ethyl trimethylsilyl acetal, demonstrating its application in stereoselective synthesis (Iseki et al., 1997).

Green Chemistry

  • Acetalization in Green Chemistry : In green chemistry, efficient acetalization of aldehydes with alcohols has been achieved using acid red 52 as a photocatalyst, pointing towards more environmentally friendly synthesis methods (Yu et al., 2020).

Other Applications

  • Spectroscopic Analysis and Synthesis : Benzyloxyacetaldehyde diethyl acetal is used in the study of acetal formation and its spectroscopic analysis, indicating its utility in educational and analytical contexts (Collard et al., 2001).
  • Acetalization in Organic Compounds : Its role in the acetalization of furfural to form furfural diethyl acetal in organic synthesis has been explored, showing its broad application in synthetic chemistry (Rubio-Caballero et al., 2014).

Safety And Hazards

Benzyloxyacetaldehyde diethyl acetal is classified as a combustible liquid . It is recommended to keep it away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

2,2-diethoxyethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYTZCJKJNWMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COCC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962698
Record name [(2,2-Diethoxyethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxyacetaldehyde diethyl acetal

CAS RN

42783-78-8
Record name [(2,2-Diethoxyethoxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42783-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,2-Diethoxyethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, [(2,2-diethoxyethoxy)methyl]
Source European Chemicals Agency (ECHA)
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Record name Benzyloxyacetaldehyde diethyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 2-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a reflux condenser and a glass stopper is added sodium benzoate (0.579 mol, 83.44 g, 1.1 equiv.), bromoacetaldehyde diethyl acetal (0.526 mol, 103.74 g, 1.0 equiv.) and N,N-dimethylformamide (1.0 L). The reaction was heated to reflux and stirred while monitoring progress by thin layer chromatography (TLC). When determined to be complete, the reaction was allowed to cool to ambient temperature and diluted with water (2.0 L). The product was extracted with methyl tert-butyl ether. The organic phase was dried over magnesium sulfate and concentrated by rotary evaporation to give 2-(benzyloxy)acetaldehyde diethyl acetal (111.85 g, 81.1% yield). The crude product was advanced to the next reaction step without further purification.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83.44 g
Type
reactant
Reaction Step Two
Quantity
103.74 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
N Nagasawa, I Kumashiro, T Takenishi - Bulletin of the Chemical …, 1967 - journal.csj.jp
In a previous paper1) it was shown that 9-(tetrahydro-2-pyranyl) adenine could be easily prepared from adenine and 2, 3-dihydro-4H-pyran. In the present work, by using 2-…
Number of citations: 2 www.journal.csj.jp
WE Parham, HE Reiff - Journal of the American Chemical Society, 1955 - ACS Publications
Molecular weight determinations, which were incomplete at the time of the previous publication, have now shown the compound to be the dimer, cyclo-(hexaglycyl). The methods of …
Number of citations: 25 pubs.acs.org
H Liu, H Nohira - Liquid crystals, 1998 - Taylor & Francis
… Starting from bromoacetaldehyde diethyl acetal and benzyl alcohol, benzyloxyacetaldehyde diethyl acetal (1) … A solution of benzyloxyacetaldehyde diethyl acetal (549 g, …
Number of citations: 33 www.tandfonline.com
A Holý, Z Arnold - Collection of Czechoslovak Chemical …, 1973 - cccc.uochb.cas.cz
… 2-Benzyloxytrimethinium perchlorate (Ig) was 'prepared from benzyloxyacetaldehyde diethylacetal by reaction with dimethyJchloromethyleneammonium chloride (VI), followed by …
Number of citations: 7 cccc.uochb.cas.cz
BM Trost, C Nübling - Carbohydrate research, 1990 - Elsevier
An asymmetric synthesis of 6-N-benzoyl-5′-O-benzyl-2′-deoxyadenosine and its a anomer from non-carbohydrate building blocks is achieved in 7 steps. The sequence builds the …
Number of citations: 29 www.sciencedirect.com
D Cai, K Lin, M Song, T You - Synthetic communications, 2004 - Taylor & Francis
… ) in 100 ml THF was mixed with benzyloxyacetaldehyde diethyl acetal (5.6 g, 25 mmol). The … mmol) and benzyloxyacetaldehyde diethyl acetal (5.3 g, 23.7 mmol). Yield (5.2 g, 85%). mp. …
Number of citations: 8 www.tandfonline.com
WJ Anthony, R BrianáLamont - Journal of the Chemical Society …, 1995 - pubs.rsc.org
… Treatment of benzyloxyacetaldehyde diethyl acetal with acetic acid gave the corresponding aldehyde 12 (Scheme 2). This was subjected to a Henry reaction with nitromethane in the …
Number of citations: 43 pubs.rsc.org
DM Cai, KH Lin, MZ Li, JW Wen, HY Li… - Chinese Journal of …, 2004 - Wiley Online Library
… Condensation of benzyloxyacetaldehyde diethyl acetal (6) with (+)-methyl glycerate (7) in the presence of p-toluenesulfonic acid provided racemic dioxolane 8 in 67% yield. …
Number of citations: 3 onlinelibrary.wiley.com
SP Cook, I Galve-Roperh, AM del Pozo… - Journal of Biological …, 2002 - ASBMB
… l-Cycloserine, l-homoserine, benzyloxyacetaldehyde diethyl acetal, and acetamide were from Aldrich.l-Threonine and phosphorous trichloride were from Merck. Horseradish peroxidase …
Number of citations: 155 www.jbc.org
A Nadin, T Harrison - Tetrahedron letters, 1999 - Elsevier
… Thus, treatment of benzyloxyacetaldehyde diethyl acetal (5) with PCIs-DMF resulted in the formation of the vinylogous amide 64 in 43% yield. Base-catalyzed cyclization of 6 with amide …
Number of citations: 67 www.sciencedirect.com

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